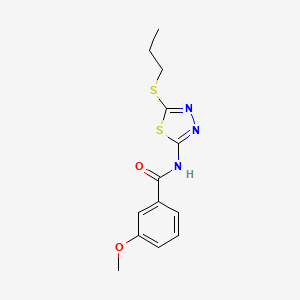

Toluene-4-sulfonic acid 2-cyclopropoxy-ethyl ester

Übersicht

Beschreibung

Toluene-4-sulfonic acid 2-cyclopropoxy-ethyl ester is a chemical compound that belongs to the class of organic esters. While the specific compound of interest is not directly studied in the provided papers, they do offer insights into the chemistry of related toluene sulfonic acid esters. These compounds are typically synthesized for applications such as catalysis and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related toluene sulfonic acid esters involves the reaction of toluene-4-sulfonic acid with alcohols in the presence of a catalyst. For instance, a novel fluorescent labeling reagent, toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester, was synthesized using K2CO3 as a catalyst in N,N-dimethylformamide solvent . Similarly, p-toluene sulfonic acid has been used as a catalyst for the esterification of butyric acid with isoamyl alcohol, resulting in high yields of isoamyl butyrate . These studies suggest that toluene-4-sulfonic acid esters can be synthesized efficiently under optimized conditions, which could be applicable to the synthesis of toluene-4-sulfonic acid 2-cyclopropoxy-ethyl ester.

Molecular Structure Analysis

The molecular structure of toluene-4-sulfonic acid esters is characterized by the presence of a toluene ring sulfonated at the fourth position and an ester group. The specific molecular interactions and stability of these compounds can be influenced by the nature of the ester group. In the case of the fluorescent labeling reagent mentioned earlier, the ester group contains a complex phenanthroimidazole moiety, which is likely to affect its fluorescence properties .

Chemical Reactions Analysis

Toluene-4-sulfonic acid esters are versatile in chemical reactions, particularly in their role as intermediates. The fluorescent labeling reagent synthesized in one study was used to label fatty acids for high-performance liquid chromatography with fluorescence detection . This indicates that toluene-4-sulfonic acid esters can participate in further chemical reactions, forming stable derivatives that can be used in analytical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of toluene-4-sulfonic acid esters are influenced by their molecular structure. For example, the fluorescent labeling reagent exhibited high sensitivity and excellent repeatability in the detection of fatty acids, with good linear correlations and low limits of detection . The ester synthesized using p-toluene sulfonic acid as a catalyst showed a high yield, suggesting that the reaction conditions can be optimized to achieve desirable properties . The properties of these compounds, such as stability, solubility, and reactivity, are crucial for their practical applications.

Wissenschaftliche Forschungsanwendungen

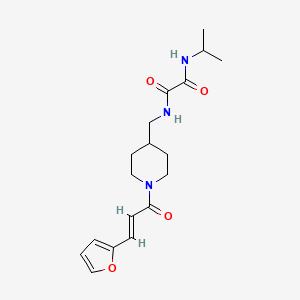

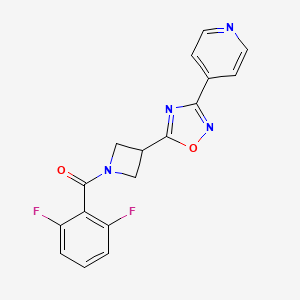

Novel Fluorescent Labeling for Fatty Acids Analysis

A novel fluorescent labeling agent, toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester, was designed and synthesized for the sensitive determination of free fatty acids in ginkgo nut and leaf samples. This agent facilitated the successful labeling of twenty-six fatty acids, allowing their efficient analysis through high-performance liquid chromatography with fluorescence detection. The method demonstrated high sensitivity and excellent repeatability, with a detection limit ranging from 8.8 to 45.5 fmol, showcasing the agent's potential in biochemical analysis (Dong, Liu, & Chen, 2018).

Esterification Catalyst in Organic Synthesis

Research on the catalytic synthesis of isoamyl butyrate revealed that p-toluene sulfonic acid outperforms sulfuric acid as a catalyst for esterification. The optimized conditions led to a significant yield increase, demonstrating the effectiveness of p-toluene sulfonic acid in organic synthesis processes. This highlights its potential for enhancing the efficiency of esterification reactions in the pharmaceutical and chemical industries (Yuan, 2003).

Catalysis in Biodiesel Production

A study on the catalytic activity of Brønsted acids, including p-toluene sulfonic acid, on fatty acid esterification at room temperature for biodiesel production showed promising results. p-Toluene sulfonic acid demonstrated high activity, significantly enhancing ethyl ester yields. This efficient and recyclable catalysis method could contribute to more sustainable and economical biodiesel production processes (Silva, Laier, & Silva, 2010).

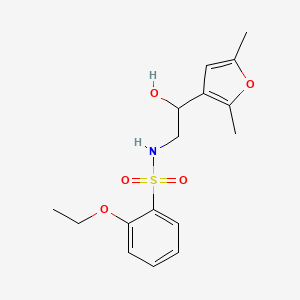

Surfactant Synthesis for CO2/Brine Interfacial Tension Reduction

The synthesis of a novel CO2-philic surfactant employing p-toluene sulfonic acid as a catalyst was reported. This surfactant, used in the esterification of maleic anhydride, successfully reduced the interfacial tension between CO2 and brine, indicating its potential application in enhanced oil recovery (EOR) techniques. The study emphasized the catalyst's role in achieving high yields and the surfactant's efficacy in CO2-EOR applications (Sagir et al., 2014).

Eigenschaften

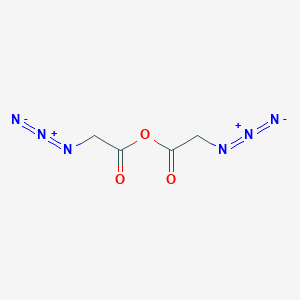

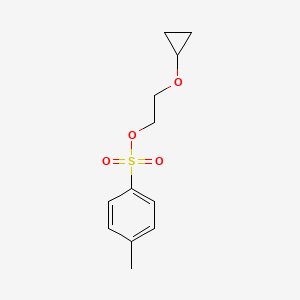

IUPAC Name |

2-cyclopropyloxyethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-10-2-6-12(7-3-10)17(13,14)16-9-8-15-11-4-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPPJFHIYMURGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Toluene-4-sulfonic acid 2-cyclopropoxy-ethyl ester | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

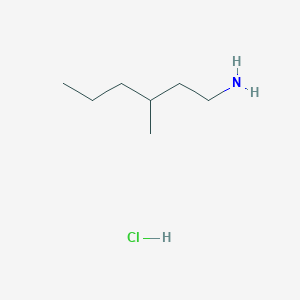

![Ethyl 4-(2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2502850.png)